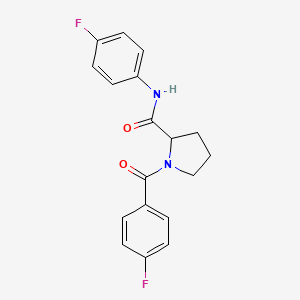![molecular formula C18H25N3O B6009772 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B6009772.png)
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It may also modulate the release of neurotransmitters and regulate the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It may also reduce inflammation and pain by modulating the activity of inflammatory mediators. Additionally, it has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine in lab experiments is its high potency and selectivity. It has been shown to exhibit a strong therapeutic effect at relatively low concentrations. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine. One area of interest is the development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential role in the treatment of various diseases. Finally, the safety and toxicity of this compound need to be thoroughly investigated to assess its potential for clinical use.
In conclusion, 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. Despite some limitations, there are several future directions for research on this compound, which may lead to the development of novel therapies for various diseases.
合成方法
The synthesis method of 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine involves the reaction of 4-morpholinylmethyl-1-ethyl-1H-pyrazole-5-carboxylate with 2-phenylethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product.
科学研究应用
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. Moreover, it has been shown to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-[(1-ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-21-14-17(12-19-21)13-20-10-11-22-18(15-20)9-8-16-6-4-3-5-7-16/h3-7,12,14,18H,2,8-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWOJDZZGLVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methoxyphenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009695.png)
![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)
![1-(cyclohexylmethyl)-N-[2-(1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009714.png)

![5-(2,1,3-benzothiadiazol-4-yl)-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-g]quinolin-7-one](/img/structure/B6009729.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B6009738.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6009752.png)
![2-{[(1-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6009759.png)
![8-methoxy-11b-methyl-2-(4-methylphenyl)-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6009765.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B6009769.png)
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)